molecular formula C15H16ClN3O B7509383 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

Katalognummer B7509383
Molekulargewicht: 289.76 g/mol
InChI-Schlüssel: DALLIWRYJQOUKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea, also known as CP-690,550 or Tofacitinib, is a small-molecule drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis. It belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that have emerged in recent years for the treatment of various autoimmune and inflammatory diseases. In

Wirkmechanismus

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and ulcerative colitis in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is a small-molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which may have off-target effects on other signaling pathways. It may also have different effects on different cell types and in different disease models.

Zukünftige Richtungen

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has opened up new avenues for the treatment of various autoimmune and inflammatory diseases. Future research should focus on the development of more selective JAK inhibitors with fewer off-target effects. The use of JAK inhibitors in combination with other drugs may also be explored to enhance their therapeutic effects. The role of JAK inhibitors in the regulation of immune cell function and the development of immune tolerance should also be investigated. In conclusion, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a promising drug for the treatment of autoimmune and inflammatory diseases, and further research is needed to fully understand its potential therapeutic effects.

Synthesemethoden

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 3-chloro-4-methylbenzylamine with pyridine-4-carboxaldehyde to form 3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, ulcerative colitis, and other diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has also been studied for its potential use in the treatment of transplant rejection and graft-versus-host disease.

Eigenschaften

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11-3-4-13(9-14(11)16)18-15(20)19(2)10-12-5-7-17-8-6-12/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLIWRYJQOUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.